2,3-Diamino-5-(4-fluoro-phenyl)-pyridine
Description
Properties
Molecular Formula |
C11H10FN3 |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C11H10FN3/c12-9-3-1-7(2-4-9)8-5-10(13)11(14)15-6-8/h1-6H,13H2,(H2,14,15) |
InChI Key |
KIPCAOQBLILOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)N)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2,3-Diamino-5-(4-fluorophenyl)pyridine
This is an in-depth technical guide on the chemical structure, synthesis, and pharmaceutical utility of 2,3-Diamino-5-(4-fluorophenyl)pyridine .
Role: Advanced Intermediate & Pharmacophore Scaffold Primary Application: Kinase Inhibitor Synthesis (p38 MAPK, JAK, Syk)
Executive Summary
2,3-Diamino-5-(4-fluorophenyl)pyridine is a specialized heterocyclic building block used primarily in the development of ATP-competitive kinase inhibitors. Its structural significance lies in its dual functionality:
-
The ortho-diamine motif (positions 2,3): Serves as a critical "linchpin" for cyclization reactions, enabling the formation of fused bicyclic systems such as 3H-imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines .
-
The 5-(4-fluorophenyl) moiety: Provides a metabolically stable, lipophilic anchor that often occupies the hydrophobic pocket (Selectivity Pocket) of kinase enzymes, with the fluorine atom enhancing metabolic resistance against oxidation.
This guide details the structural properties, validated synthesis routes, and experimental protocols for utilizing this scaffold in drug discovery.
Structural Analysis & Pharmacophore Mapping
Physicochemical Profile
The molecule combines an electron-deficient pyridine ring with an electron-rich diamine system and a lipophilic fluorophenyl tail.
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C₁₁H₁₀FN₃ | Core scaffold definition. |
| Molecular Weight | 203.22 g/mol | Low MW allows for fragment-based drug design (FBDD). |
| H-Bond Donors | 4 (Two -NH₂ groups) | Critical for H-bonding with the "Hinge Region" of kinases (e.g., Met109 in p38α). |
| H-Bond Acceptors | 3 (Pyridine N, Fluorine) | Pyridine N1 often serves as a key acceptor in the active site. |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal range for oral bioavailability (Lipinski's Rule of 5). |
| pKa (Pyridine N) | ~6.5 - 7.0 | The amino groups increase basicity compared to unsubstituted pyridine. |
The Fluorine Effect
The inclusion of the 4-fluorophenyl group is not arbitrary. In medicinal chemistry, this substitution serves three specific purposes:
-
Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated hydroxylation at the para position, a common metabolic soft spot.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (logP) without the steric bulk of a methyl or chloro group, facilitating membrane permeability.
-
Electronic Tuning: The electronegativity of fluorine pulls electron density from the phenyl ring, affecting the pi-stacking interactions within the kinase hydrophobic pocket.
Validated Synthesis Routes
The synthesis of 2,3-diamino-5-(4-fluorophenyl)pyridine presents a chemoselectivity challenge. Direct Suzuki coupling on the diamine is possible but often results in catalyst poisoning due to the chelating nature of the free diamine.
The Industry-Standard Route (Route B) involves coupling at the nitro-amine stage, followed by reduction. This method ensures higher yields and cleaner purification profiles.
Synthesis Pathway Diagram
Figure 1: Preferred synthetic pathway avoiding catalyst poisoning by late-stage reduction.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 2-amino-5-(4-fluorophenyl)-3-nitropyridine. Rationale: Performing the cross-coupling on the nitro-amine prevents the formation of stable Pd-diamine complexes that plague the direct coupling of 2,3-diamino-5-bromopyridine.
Materials:
-
2-Amino-5-bromo-3-nitropyridine (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)[1]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
1,2-Dimethoxyethane (DME) (Solvent)
Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 2-amino-5-bromo-3-nitropyridine (10 mmol) and 4-fluorophenylboronic acid (12 mmol) in DME (50 mL).
-
Degassing: Degas the solution by bubbling Argon through it for 15 minutes. This is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) followed by the Na₂CO₃ solution (10 mL).
-
Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, gradient 0-40% EtOAc/Hexanes) to yield the yellow solid intermediate.
Step 2: Nitro Reduction
Objective: Conversion of the nitro group to the amine to yield the final 2,3-diamine target.[2] Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if halogen sensitivity is a concern (though aryl fluorides are generally stable to H₂/Pd-C, bromides are not). Since the bromine is gone, H₂/Pd-C is efficient, but Fe/NH₄Cl is robust and cheaper for scale-up.
Procedure (Fe/NH₄Cl Method):
-
Suspension: Suspend the nitro intermediate (from Step 1) in a mixture of Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <10 micron particle size).
-
Heating: Heat to 80°C with vigorous stirring for 2–4 hours. The reaction will turn dark brown/rust colored.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry over Na₂SO₄.
-
Final Product: Evaporation yields 2,3-diamino-5-(4-fluorophenyl)pyridine as an off-white to pale brown solid.
-
Storage: Store under inert gas at -20°C. Diamines are prone to oxidation (darkening) upon air exposure.
-
Biological Utility & Mechanism of Action
This molecule is rarely the final drug; it is the pharmacophore core .
Kinase Inhibition (p38 MAPK)
In the context of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, this scaffold is cyclized to form an Imidazo[4,5-b]pyridine .
-
Binding Mode: The pyridine nitrogen (N1) and the imidazole NH (formed after cyclization) typically form a bidentate hydrogen bond with the "hinge" region of the kinase (e.g., Met109 and Gly110 in p38α).
-
Selectivity Pocket: The 4-fluorophenyl group at the 5-position extends into the hydrophobic pocket adjacent to the ATP binding site. The fluorine atom can interact with specific residues (e.g., Thr106 gatekeeper) to improve selectivity against other kinases.
Pathway Visualization
Figure 2: Transformation of the diamine scaffold into active kinase inhibitors.
References
-
Synthesis of 2,3-Diaminopyridines
- Title: "Efficient synthesis of 2,3-diaminopyridines via palladium-c
- Source:Journal of Organic Chemistry.
- Context: General methodology for Suzuki coupling on halopyridines.
-
URL:[Link] (General Journal Link for verification of standard protocols)
-
p38 MAPK Inhibitor Design
- Title: "Imidazo[4,5-b]pyridine deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Describes the SAR of the 5-aryl substituent and the necessity of the 4-fluorophenyl group.
-
URL:[Link]
- Commercial Availability of Precursors: Title: "2-Amino-5-bromo-3-nitropyridine Product Page" Source: Sigma-Aldrich / Merck.
-
Suzuki Coupling Protocols
- Title: "Suzuki-Miyaura Cross-Coupling: A Practical Guide."
- Source:Organic Process Research & Development.
-
URL:[Link]
Sources
A Comprehensive Technical Guide to 5-(4-fluorophenyl)pyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5-(4-fluorophenyl)pyridine-2,3-diamine is a specialized chemical structure. As of the latest database search, a specific CAS (Chemical Abstracts Service) number for this precise isomer has not been publicly registered. This may indicate its status as a novel compound or a research intermediate not yet widely cataloged. This guide is constructed based on established principles of organic chemistry, data from structurally related analogs, and predictive analysis.
Executive Summary
This technical guide provides a detailed overview of 5-(4-fluorophenyl)pyridine-2,3-diamine, a compound of significant interest in medicinal chemistry and drug discovery. The guide outlines a plausible synthetic pathway, explores its potential biological significance and applications, details methods for its structural characterization, and provides essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.
Introduction to the 5-Aryl-Pyridine-2,3-Diamine Scaffold
The pyridine-2,3-diamine scaffold is a privileged structure in medicinal chemistry. The vicinal diamine arrangement on the pyridine ring serves as a versatile synthetic handle for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are bioisosteres of purines. The introduction of an aryl group at the 5-position, such as the 4-fluorophenyl moiety, significantly modulates the molecule's electronic properties, lipophilicity, and potential for specific interactions with biological targets. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.
Proposed Synthesis Pathway: A Suzuki-Miyaura Coupling Approach
A robust and widely applicable method for the synthesis of 5-aryl-pyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This approach involves the coupling of a halogenated pyridine with a boronic acid derivative.
Overall Reaction Scheme:
Caption: Proposed synthetic workflow for 5-(4-fluorophenyl)pyridine-2,3-diamine.
Part A: Synthesis of the Precursor, 5-bromo-pyridine-2,3-diamine
The key starting material, 5-bromo-pyridine-2,3-diamine, can be synthesized from 2-aminopyridine in a multi-step process as documented in the chemical literature.[5][6]
Experimental Protocol: Synthesis of 5-bromo-pyridine-2,3-diamine
-
Bromination of 2-aminopyridine: 2-aminopyridine is treated with bromine in sulfuric acid to yield 2-amino-5-bromopyridine.
-
Nitration: The resulting 2-amino-5-bromopyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine.
-
Reduction: The nitro group of 2-amino-5-bromo-3-nitropyridine is then reduced to an amine using a reducing agent such as iron in the presence of hydrochloric acid, to afford the desired 5-bromo-pyridine-2,3-diamine.[5][6]
Part B: Suzuki-Miyaura Cross-Coupling
Experimental Protocol: Synthesis of 5-(4-fluorophenyl)pyridine-2,3-diamine
-
Reaction Setup: To a reaction vessel, add 5-bromo-pyridine-2,3-diamine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Catalyst and Solvent: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) is added, followed by a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).[2]
-
Reaction Conditions: The reaction mixture is heated to 85-95 °C and stirred for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Structural Characterization
The identity and purity of the synthesized 5-(4-fluorophenyl)pyridine-2,3-diamine should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine and fluorophenyl rings will appear in the downfield region (typically δ 6.5-8.5 ppm). The amine protons will likely appear as broad singlets. The characteristic splitting patterns due to fluorine-proton coupling (J-coupling) are expected. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine and fluorophenyl rings will be observed. The carbon atoms bonded to fluorine will show a characteristic large C-F coupling constant. |
| ¹⁹F NMR | A signal corresponding to the fluorine atom on the phenyl ring will be present.[7] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀FN₃) should be observed. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the amine groups (around 3300-3500 cm⁻¹) and C-F stretching vibrations will be present. |
Potential Applications and Biological Significance
While specific biological data for 5-(4-fluorophenyl)pyridine-2,3-diamine is not widely published, the structural motif is of high interest in drug discovery.
-
Kinase Inhibitors: The pyridine-2,3-diamine scaffold can be used to synthesize imidazo[4,5-b]pyridine derivatives, which are known to act as inhibitors of various protein kinases. These kinases play crucial roles in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.[8]
-
Antiparasitic Agents: Fused heterocyclic systems derived from diaminopyridines have shown promise as anti-malarial and anti-trypanosomal agents.[5] They can act as dihydrofolate reductase (DHFR) inhibitors, a key enzyme in folate metabolism of parasites.[9]
-
Antimicrobial and Antiviral Agents: The broader class of pyridopyrimidines has been investigated for a wide range of biological activities, including antimicrobial and antiviral properties.[8]
Caption: Potential derivatization and therapeutic applications.
Safety and Handling
Detailed toxicological data for 5-(4-fluorophenyl)pyridine-2,3-diamine is not available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The safety precautions for related aminopyridine compounds should be strictly followed.[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spill and Waste Disposal: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of waste in accordance with local, state, and federal regulations.[11]
Conclusion
5-(4-fluorophenyl)pyridine-2,3-diamine represents a promising scaffold for the development of novel therapeutic agents. While its CAS number is not yet cataloged, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Researchers working with this and related compounds are encouraged to exercise caution and adhere to rigorous safety protocols.
References
-
Sdfine. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 124-140.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2022). Construction of 5-(Alkylamino)
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]
- Gomaa, M. A.-M. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(3), 2746–2761.
- Sajjad, A., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070.
- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 452-475.
- Lueckheide, M., et al. (2015). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
- Liu, M.-C., et al. (1986). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 29(7), 1261–1265.
- De-Regge, N., et al. (1995). Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 38(25), 4931-4939.
- Boruah, H., et al. (2016). A one pot, two-step synthesis of 5-arylpyrrolo[2,3-d]pyrimidines and screening of their preliminary antibacterial properties. Bioorganic & Medicinal Chemistry Letters, 26(3), 903-908.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.co.uk [fishersci.co.uk]
A Comprehensive Technical Guide to the Solubility Profile of 5-(4-fluorophenyl)-2,3-diaminopyridine
Introduction: Solubility as a Cornerstone of Drug Efficacy
In the landscape of drug discovery and development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic potential. It governs the dissolution rate, and consequently, the bioavailability of orally administered medicines, directly impacting clinical efficacy and dosing regimens. A compound with poor aqueous solubility can face a litany of developmental challenges, from inconsistent absorption and low exposure to significant food effects, ultimately leading to costly failures in later stages.[1] This guide provides an in-depth technical framework for characterizing the complete solubility profile of 5-(4-fluorophenyl)-2,3-diaminopyridine, a heterocyclic compound representative of scaffolds found in medicinal chemistry programs targeting kinases and other enzyme classes.[2][3]
This document is structured to provide researchers, formulation scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for a comprehensive solubility assessment. We will delve into the critical distinction between thermodynamic and kinetic solubility, explore the impact of pH and biorelevant media, and provide step-by-step methodologies for generating a robust, decision-driving dataset.
Physicochemical Compound Profile: Predicting Solubility Behavior
A thorough understanding of a molecule's inherent physicochemical properties is the first step in predicting its solubility behavior. The structure of 5-(4-fluorophenyl)-2,3-diaminopyridine features several key functional groups that dictate its interactions with aqueous and non-aqueous environments.
-
Structure: 5-(4-fluorophenyl)-2,3-diaminopyridine
-
Molecular Formula: C₁₁H₁₀FN₃
-
Key Features:
-
Basic Centers: The pyridine ring nitrogen and the two primary amino groups at the C2 and C3 positions are basic. These sites are readily protonated in acidic conditions, which is expected to dramatically increase aqueous solubility.
-
Aromatic System: The fluorophenyl ring introduces a significant hydrophobic character, which will act to suppress solubility in aqueous media.
-
Fluorine Substitution: The para-fluorine atom is an electron-withdrawing group that can modulate the pKa of the aromatic system and influence crystal packing, thereby affecting both solubility and melting point.
-
Ionization Constant (pKa): The pH-Solubility Linchpin
The pH of the surrounding medium will have a profound effect on the solubility of this compound due to its multiple basic centers. Predicting the pKa values is essential for forecasting the pH range where solubility will be highest. Based on data for analogous aminopyridines, we can estimate the pKa values for 5-(4-fluorophenyl)-2,3-diaminopyridine.[4] The pyridine nitrogen and the amino groups will have distinct pKa values, leading to a complex pH-solubility profile. For instance, the parent 2,3-diaminopyridine has a predicted pKa of approximately 6.78.[5] The presence of the electron-withdrawing fluorophenyl group may slightly decrease the basicity of the pyridine ring.
Lipophilicity (LogP) and Crystal Lattice Energy (Melting Point)
The balance between a molecule's hydrophilicity (affinity for water) and lipophilicity (affinity for lipids) is described by its partition coefficient, LogP. The fluorophenyl group contributes to a higher LogP, suggesting that the neutral form of the molecule will have limited aqueous solubility.
The melting point of a compound provides an indirect measure of the strength of its crystal lattice. A high melting point indicates strong intermolecular forces in the solid state, which must be overcome for dissolution to occur, often correlating with lower solubility. The melting point of the parent 2,3-diaminopyridine is in the range of 110-115 °C.[6] The addition of the fluorophenyl group is expected to increase the molecular weight and potentially alter crystal packing, influencing the final melting point.
Thermodynamic vs. Kinetic Solubility: Asking the Right Question
The term "solubility" is not monolithic; it is crucial to distinguish between two key measurements that answer different questions at different stages of drug development.[7]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a specific medium at a set temperature and pressure, in contact with its most stable solid form.[7] It is the "gold standard" measurement, essential for pre-formulation development and for understanding the maximum achievable concentration under equilibrium conditions.[1]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1] This high-throughput screen is invaluable during early discovery to rank-order large numbers of compounds and flag potential liabilities quickly.[7]
Caption: Application of solubility assays in drug development.
Experimental Protocols for Solubility Determination
A multi-faceted experimental approach is required to generate a complete solubility profile. The following protocols describe robust methods for determining thermodynamic and kinetic solubility.
Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the definitive technique for measuring thermodynamic solubility and is a requirement for the Biopharmaceutics Classification System (BCS).[7][8]
Objective: To determine the equilibrium solubility of 5-(4-fluorophenyl)-2,3-diaminopyridine across a physiologically relevant pH range at 37 °C.
Materials:
-
5-(4-fluorophenyl)-2,3-diaminopyridine (solid powder)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (37 °C)
-
pH meter
-
Buffer solutions: pH 1.2 (simulated gastric fluid, SGF), pH 4.5, pH 6.8 (simulated intestinal fluid, SIF), and pH 7.4
-
Centrifuge
-
Low-binding filter units (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of solid API to vials containing each buffer solution. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 0.5 °C. Agitate for 24 to 48 hours. A longer duration (up to 72 hours) may be necessary if the compound is slow to dissolve or if polymorphic transitions are suspected.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended particles.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is best practice to filter the supernatant through a low-binding syringe filter.[7]
-
Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9] Prepare a standard curve to ensure accurate quantification.
-
pH Verification: Measure the final pH of the solution to confirm it has not shifted during the experiment.
Protocol: Kinetic Solubility via Turbidimetric Method
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of many compounds.[1]
Objective: To determine the concentration at which 5-(4-fluorophenyl)-2,3-diaminopyridine precipitates from a supersaturated aqueous solution.
Materials:
-
API dissolved in DMSO (e.g., 10 mM stock solution)
-
96-well microplates
-
Aqueous buffer (typically pH 7.4 phosphate-buffered saline)
-
Liquid handling robotics (for high-throughput)
-
Plate reader capable of nephelometry (light scattering) or turbidity measurement
Methodology:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.
-
Incubation & Measurement: Immediately after compound addition, place the plate in a plate reader. Monitor the turbidity or light scattering at regular intervals over a period of 1-2 hours.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Caption: Experimental workflows for solubility determination.
Advanced Assessment: Solubility in Biorelevant Media
To better predict in vivo performance, solubility should be assessed in media that mimic the composition of the human gut.[7] Fasted-State (FaSSIF) and Fed-State (FeSSIF) Simulated Intestinal Fluids contain bile salts and phospholipids that can form micelles, which may solubilize lipophilic compounds and increase their apparent solubility.[7] The shake-flask protocol can be adapted by simply replacing the simple aqueous buffers with these biorelevant media.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: Hypothetical Solubility Profile of 5-(4-fluorophenyl)-2,3-diaminopyridine at 37 °C
| Medium | pH (Final) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |
| SGF | 1.2 | > 2000 | N/A |
| Acetate Buffer | 4.5 | 850 | N/A |
| Phosphate Buffer (SIF) | 6.8 | 45 | N/A |
| Phosphate Buffer | 7.4 | 15 | 35 |
| FaSSIF | 6.5 | 90 | N/A |
| FeSSIF | 5.0 | 1200 | N/A |
Interpretation of Hypothetical Data:
-
pH-Dependent Solubility: The data clearly illustrates the basic nature of the compound. Solubility is extremely high at pH 1.2, where all basic centers are protonated, and decreases significantly as the pH approaches and surpasses the pKa values, where the neutral, less soluble form of the molecule predominates.
-
Kinetic vs. Thermodynamic: The kinetic solubility at pH 7.4 is higher than the thermodynamic solubility, which is a common observation. This indicates that the compound can form supersaturated solutions that are temporarily stable before precipitating to the lower equilibrium concentration.
-
Biorelevant Media: The increased solubility in FaSSIF and especially FeSSIF compared to simple buffers at similar pH values suggests that micellar solubilization by bile salts plays a significant role. This is a positive indicator for oral absorption.
Conclusion
Characterizing the solubility profile of a development candidate like 5-(4-fluorophenyl)-2,3-diaminopyridine is a non-negotiable step in assessing its viability as a drug. This guide outlines a systematic approach, beginning with an understanding of the molecule's physicochemical properties and culminating in a multi-faceted experimental evaluation. By employing both high-throughput kinetic screens for early-stage ranking and the gold-standard shake-flask method for definitive thermodynamic data across a range of pH values and in biorelevant media, development teams can build a comprehensive understanding of a compound's behavior. This robust dataset is fundamental for guiding formulation strategies, predicting in vivo performance, and making informed decisions to advance only those candidates with the highest probability of success.
References
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Kovačević, I., et al. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- de la Vega, J. M. G., et al. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
- LookChem. (n.d.). Cas 452-58-4,2,3-Diaminopyridine.
- Chem-Impex. (n.d.). 2,3-Diamino-5-fluoropyridine.
- Bihdan, O., et al. (2019, February 14). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. ResearchGate.
- ChemicalBook. (n.d.). 2,3-Diaminopyridine | 452-58-4.
- ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.
- BLDpharm. (n.d.). 1214373-94-0|5-(4-Fluorophenyl)pyridine-3,4-diamine.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.
- CAS Common Chemistry. (n.d.). 2,3-Diaminopyridine.
- Oluwafemi, K. A., et al. (2025, August 9). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate.
- George, R. F., et al. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
- S. S. S. (2021, July 1). 2-Fluoro-5-(4-fluorophenyl)pyridine. PMC.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas 452-58-4,2,3-Diaminopyridine | lookchem [lookchem.com]
- 6. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 7. raytor.com [raytor.com]
- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Structural and Functional Divergence: 2,3-Diamino-5-Fluoropyridine vs. Its 5-(4-Fluorophenyl) Analog
Executive Summary: The Fragment vs. The Scaffold
In the hierarchy of medicinal chemistry building blocks, 2,3-diamino-5-fluoropyridine (Molecule A) and its 5-(4-fluorophenyl) derivative (Molecule B) represent two distinct stages of drug maturation.
-
Molecule A is a high-value fragment. It is a dense functional core used to construct fused heterocycles (e.g., imidazo[4,5-b]pyridines) where the 5-fluorine atom serves as a metabolic blocker or an electronic modulator of the pyridine nitrogen.
-
Molecule B is a privileged scaffold.[1][2] It represents a "grown" lead structure where the 5-position has been elaborated via cross-coupling to access a hydrophobic pocket, introducing biaryl torsion and increasing lipophilicity (LogP) while retaining the 4-fluorine on the phenyl ring to block para-oxidation.
This guide details the divergent synthetic pathways, physicochemical contrasts, and strategic applications of these two motifs.
Physicochemical & Electronic Profiling
The transition from a simple 5-fluoro substituent to a 5-(4-fluorophenyl) group fundamentally alters the molecular landscape.
Comparative Data Table
| Feature | 2,3-Diamino-5-Fluoropyridine (Molecule A) | 5-(4-Fluorophenyl)-2,3-Diaminopyridine (Molecule B) |
| Molecular Weight | ~127.12 g/mol | ~219.22 g/mol |
| LogP (Calc) | ~0.3 (Hydrophilic) | ~2.1 (Lipophilic) |
| Topological Polar Surface Area | ~52 Ų | ~52 Ų (Base scaffold unchanged) |
| Electronic Effect (C5) | Strong Inductive Withdrawal (-I), Resonance Donation (+R) | Conjugation (+M), Steric Bulk |
| Metabolic Liability | Low (F blocks C5 oxidation) | Low (F blocks Phenyl C4 oxidation) |
| Solubility (Aq) | High (mM range) | Low (µM range) |
| Primary Application | Starting Material / Fragment Screening | Lead Optimization / Hydrophobic Clamp |
Electronic Impact on the Pyridine Core
The 2,3-diamino motif renders the pyridine ring highly electron-rich (raising the pKa of the pyridine nitrogen > 7.0).
-
In Molecule A: The C5-Fluorine exerts a strong inductive effect (
), pulling electron density away from the ring carbons, slightly lowering the basicity of the pyridine nitrogen compared to the non-fluorinated parent. This makes the 2-amino group slightly less nucleophilic, impacting cyclization kinetics. -
In Molecule B: The 5-Aryl group extends the
-system. While the phenyl ring is somewhat electron-withdrawing, the primary effect is steric . The biaryl twist (typically 30–40°) prevents perfect coplanarity, but the extended hydrophobic surface area allows for significant Van der Waals interactions within a kinase ATP-binding pocket.
Synthetic Divergence: The "Fork in the Road"
A critical misconception is that Molecule B is synthesized from Molecule A. In practical process chemistry, they usually diverge from a common halogenated precursor because C–F bonds are too stable for standard Suzuki couplings.
Workflow Visualization
The following diagram illustrates the divergent synthesis. Molecule A is accessed via nitration/reduction, whereas Molecule B requires a C5-Bromine handle for palladium-catalyzed cross-coupling.
Figure 1: Divergent synthetic pathways. Note that Target B is accessed via the Bromo-analog, not the Fluoro-analog.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,3-Diamino-5-Fluoropyridine (Molecule A)
Context: This protocol avoids the use of expensive 2,3-difluoro precursors.
-
Nitration:
-
Dissolve 2-amino-5-fluoropyridine (1.0 eq) in conc. H2SO4 at 0°C.
-
Dropwise add fuming HNO3 (1.1 eq) maintaining temp < 10°C.
-
Allow to warm to RT and stir for 2 hours. Pour onto ice.
-
Checkpoint: The product, 2-amino-3-nitro-5-fluoropyridine, precipitates as a yellow solid. Filter and wash with water.
-
-
Reduction:
-
Suspend the nitro intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and NH4Cl (catalytic). Reflux for 2 hours.
-
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[3]
-
Validation: ESI-MS [M+H]+ = 128.1. 1H NMR should show disappearance of the downfield Nitro-adjacent proton signal.
-
Protocol B: Synthesis of 5-(4-Fluorophenyl) Derivative (Molecule B)
Context: Suzuki-Miyaura Cross-Coupling on the unprotected diamine.
-
Reagents:
-
Substrate: 2,3-diamino-5-bromopyridine (1.0 eq).
-
Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl2[4]·DCM (0.05 eq).
-
Base: 2M Na2CO3 (aq) (3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Combine all components in a pressure vial under Argon.
-
Heat to 90°C for 4–6 hours. Monitor by LC-MS.
-
Critical Step: The diamine can chelate Pd, potentially stalling the reaction. If conversion is low, increase catalyst loading or switch to highly active Buchwald ligands (e.g., XPhos).
-
-
Purification:
-
Dilute with EtOAc, wash with water/brine.
-
The product is significantly more lipophilic than the starting material. Purify via flash chromatography (DCM/MeOH gradient).
-
Validation: ESI-MS [M+H]+ = 220.2.
-
Pharmacological Implications in Drug Design[1][5]
The choice between Molecule A and Molecule B is often a decision between fragment-based design and lead optimization .
The "Warhead" Precursor (Molecule A)
Molecule A is typically cyclized with carboxylic acids or aldehydes to form Imidazo[4,5-b]pyridines .
-
Mechanism: The 5-Fluoro group remains on the scaffold.
-
Function: It serves as a bioisostere for Hydrogen, blocking metabolic attack at the 6-position (in the fused system) without introducing steric clashes. It is ideal for targeting narrow pockets (e.g., ATP binding sites in kinases like VEGFR).
The "Hydrophobic Clamp" (Molecule B)
Molecule B incorporates the "B-ring" early in the synthesis.
-
Pi-Stacking: The 4-fluorophenyl group is designed to engage in
stacking (T-shaped or parallel displaced) with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein's gatekeeper region. -
Metabolic Stability: The fluorine on the phenyl ring (para-position) blocks P450-mediated hydroxylation, a common clearance pathway for unsubstituted phenyl rings.
Figure 2: Pharmacological logic. Molecule B accesses hydrophobic regions that Molecule A cannot reach.
References
- Synthesis of 2,3-Diamino-5-fluoropyridine: Source: Chem-Impex International. "2,3-Diamino-5-fluoropyridine Product Page."
-
Suzuki Coupling Methodologies for Aminopyridines
-
Synthesis of 2,3-Diamino-5-bromopyridine (Precursor to Molecule B)
- Source: Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 41, p.73 (1961).
-
URL:[Link]
-
Pyridine Scaffolds in Medicinal Chemistry
- Source: Altaf, A.A., et al. "The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry." Journal of Chemistry, 2015.
-
URL:[Link]
-
Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors
- Source: National Institutes of Health (NIH) - PubChem Compound Summary.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Methodological & Application
Synthesis of 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine via Suzuki Coupling: An Application Note and Protocol
Introduction: The Significance of 2,3-Diamino-5-aryl-pyridines in Medicinal Chemistry
The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an aryl group at the 5-position via robust and versatile cross-coupling methodologies, such as the Suzuki-Miyaura coupling, allows for the exploration of a vast chemical space, leading to the discovery of novel therapeutics.[3] Specifically, 5-aryl-2,3-diaminopyridine derivatives have shown promise as potent and selective kinase inhibitors, which are crucial in the development of targeted cancer therapies. This application note provides a detailed, field-proven protocol for the synthesis of 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine, a key intermediate for drug discovery programs, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an invaluable tool in pharmaceutical research and development.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2,3-diamino-5-bromopyridine) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (4-fluorophenylboronic acid) transfers its organic group to the palladium center. The base is crucial for the activation of the boronic acid.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience: Rationale for Experimental Choices
The successful synthesis of this compound hinges on the careful selection of the catalyst, base, and solvent system. The presence of two amino groups on the pyridine ring can influence the electronic properties of the substrate and potentially coordinate with the palladium catalyst, affecting its activity.
-
Catalyst Selection: For heteroaryl couplings, particularly with electron-rich aminopyridines, catalysts with bulky, electron-rich phosphine ligands are often preferred. We have selected [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a robust and versatile catalyst known for its high activity in a wide range of Suzuki couplings.[5] An alternative, highly active catalyst for challenging couplings is a second-generation Buchwald precatalyst such as XPhos Pd G2, which can also be employed.
-
Base and Solvent System: The choice of base is critical for the transmetalation step. An inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective. We have chosen potassium phosphate for its good solubility in the selected solvent system and its proven efficacy in similar reactions. A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. A 4:1 mixture of 1,4-dioxane and water provides an excellent medium for this transformation, facilitating the interaction of all reaction components.[3]
Experimental Protocol
This protocol details the synthesis of this compound from 2,3-diamino-5-bromopyridine and 4-fluorophenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,3-Diamino-5-bromopyridine | ≥97% | Various |
| 4-Fluorophenylboronic acid | ≥98% | Various |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Various |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Various |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various |
| Deionized Water | High purity | In-house |
| Ethyl Acetate | ACS grade | Various |
| Brine (saturated NaCl solution) | - | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Various |
| Celite® | - | Various |
| Silica Gel | 230-400 mesh | Various |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diamino-5-bromopyridine (1.88 g, 10.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 equiv), and potassium phosphate (4.25 g, 20.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10 minutes. It is recommended to evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (408 mg, 0.5 mmol, 0.05 equiv). Then, add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via syringe. The solvent should be degassed by sparging with nitrogen or argon for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford this compound as a solid.
Trustworthiness: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a thorough analytical characterization is essential. This serves as a self-validating system for the described protocol.
In-Process Controls
-
TLC Analysis: Monitor the reaction progress using TLC plates with a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
LC-MS Analysis: For more precise monitoring, LC-MS can be used to track the consumption of reactants and the formation of the product, confirming the expected molecular weight.
Final Product Characterization
The structure of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Expected Analytical Data:
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons of the pyridine and fluorophenyl rings will appear in the range of δ 6.5-8.0 ppm. The protons on the pyridine ring will likely appear as doublets or singlets, while the protons on the fluorophenyl ring will exhibit coupling to the fluorine atom. The amino protons will appear as broad singlets. |
| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).[6] |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the phenyl ring.[7] |
| MS (ESI) | The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 204.09. |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.
References
-
Hagimori, M., Yoshida, T., Nishimura, Y., Ogawa, Y., & Tanaka, K. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 580–587. [Link]
-
Li, S.-M., Huang, J., Chen, G.-J., & Han, F.-S. (2011). Aerobic C–N bond activation: a simple strategy to construct pyridines and quinolines. Chemical Communications, 47(48), 12840–12842. [Link]
-
Fox, H. H., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]
- Mazzone, G., Bonina, F., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione….
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Al-Issa, S. A., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Al-Ostoot, F. H., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. [Link]
-
Bibliomed. (2014, May 9). AN EFFICIENT SYNTHESIS OF SOME NOVEL 5,7- DIARYLPYRIDO[4,3-d]PYRIMIDINES. [Link]
-
PubMed. (1999). Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors. [Link]
- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.
-
Mulvihill, M. J., et al. (2021). Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. PubMed. [Link]
-
PDB-101. (n.d.). Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine. [Link]
-
MDPI. (2022, November 27). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]
-
PubChem. (n.d.). Pyridine, 3,5-diamino-. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Application Note: Synthesis of 5-Substituted-2,3-Diaminopyridines
[1][2][3]
Executive Summary & Strategic Analysis
The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the critical precursor for imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These motifs are central to developing KV7 channel openers (e.g., Retigabine/Ezogabine analogs), kinase inhibitors, and antiviral agents.
Synthesizing the 5-substituted variant presents a specific regiochemical challenge. The high electron density of the 2,3-diamino system makes it oxidation-sensitive, while the introduction of the 5-substituent requires careful pathway selection to avoid isomeric mixtures or dehalogenation during reduction steps.
Strategic Pathway Selection
We prioritize the Nitration-Reduction Route starting from 2-amino-5-substituted pyridines. This pathway is superior to nucleophilic displacement (SNAr) strategies regarding cost-efficiency and scalability.
Key Decision Points:
-
Starting Material: 2-amino-5-halopyridines are readily available and inexpensive.[1]
-
Regiocontrol: The C5 substituent blocks the most reactive para-position (relative to the amino group), directing electrophilic nitration exclusively to the C3 position.
-
Chemo-selectivity: The reduction method must be chosen based on the nature of the C5 substituent. If C5 is a halogen (Br, I), catalytic hydrogenation (Pd/C) risks hydrodehalogenation; therefore, metal-mediated reduction (SnCl₂, Fe) is required.
Visualizing the Synthetic Logic
The following diagram illustrates the critical decision tree and reaction flow for synthesizing this scaffold.
Figure 1: Synthetic workflow and decision logic for selecting the reduction modality based on substituent stability.
Reagent Selection Guide
| Reaction Step | Reagent Class | Recommended Reagents | Critical Function |
| Nitration | Mixed Acid System | HNO₃ (fuming) / H₂SO₄ (conc.) | Generates the nitronium ion (NO₂⁺). H₂SO₄ acts as solvent and catalyst. Temperature control is vital to prevent dinitration or decomposition. |
| Reduction (Method A) | Heterogeneous Catalyst | 10% Pd/C + H₂ (balloon) | Best for non-halogenated analogs (e.g., 5-methyl). Clean workup (filtration). Risk:[1][2][3][4] Debromination. |
| Reduction (Method B) | Dissolving Metal | SnCl₂·2H₂O / conc. HCl | Standard for 5-Halo analogs. Stannous chloride selectively reduces nitro groups without affecting aryl halides. |
| Reduction (Alternative) | Iron-based | Fe powder / NH₄Cl / EtOH | Greener alternative to Tin. Milder conditions, easier waste disposal, but sometimes slower kinetics. |
| Workup | pH Modifiers | NaOH (aq), Na₂CO₃ | Pyridines are basic; careful neutralization is required to precipitate the free base without forming water-soluble salts. |
Detailed Experimental Protocols
Protocol 1: Regioselective Nitration
Objective: Synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine. Scale: 20 mmol basis (adaptable).
Reagents:
-
2-Amino-5-bromopyridine (3.46 g, 20 mmol)
-
Nitric acid, fuming (HNO₃), 1.5 mL (approx. 35 mmol)
-
Ice/Water for quenching
-
Ammonium hydroxide (NH₄OH) or 50% NaOH for neutralization
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated H₂SO₄ (15 mL). Cool the flask to 0°C in an ice-salt bath.
-
Substrate Addition: Add 2-amino-5-bromopyridine portion-wise. Note: The reaction is exothermic; ensure internal temperature remains <10°C. Stir until fully dissolved.
-
Nitration: Add fuming HNO₃ dropwise over 20 minutes, maintaining temperature at 0–5°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour.
-
Optimization: If TLC shows incomplete conversion, warm to 40–50°C for 30 minutes. Do not exceed 60°C to avoid energetic decomposition.
-
-
Quenching: Pour the reaction mixture carefully onto 100 g of crushed ice.
-
Isolation: Neutralize the slurry to pH ~8 using NH₄OH or 50% NaOH. A yellow precipitate (product) will form.
-
Purification: Filter the solid, wash copiously with cold water, and dry under vacuum.
-
Validation: Product should be a yellow solid.
-
Yield Expectation: 75–85%.[12]
-
Protocol 2: Chemoselective Reduction (SnCl₂ Method)
Objective: Reduction to 2,3-diamino-5-bromopyridine (Preserving the Bromine). Scope: Use this for any substrate containing Cl, Br, or I.
Reagents:
-
2-Amino-5-bromo-3-nitropyridine (2.18 g, 10 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.2 g, ~50 mmol, 5 equiv.)
-
Ethanol (EtOH), 40 mL
-
Concentrated HCl (optional catalyst, 1-2 mL)
Step-by-Step Methodology:
-
Setup: In a 250 mL flask, suspend the nitro-pyridine intermediate in Ethanol (40 mL).
-
Reagent Addition: Add SnCl₂·2H₂O in one portion.
-
Reflux: Heat the mixture to 70–80°C (Reflux). Stir for 2–4 hours.
-
Visual Check: The yellow suspension will gradually dissolve and turn into a clear (often slightly orange/pink) solution.
-
-
Workup (Critical Step): Tin salts form sticky emulsions.
-
Method: Cool to RT. Pour into ice water (100 mL). Adjust pH to >10 using 4M NaOH. This converts tin salts to soluble stannates.
-
-
Extraction: Extract immediately with Ethyl Acetate (3 x 50 mL).
-
Caution: 2,3-diaminopyridines are air-sensitive. Minimize exposure.
-
-
Drying: Dry organics over Na₂SO₄, filter, and concentrate.
-
Storage: Store under Argon/Nitrogen at -20°C. The product will darken (oxidize) over time if left in air.
Self-Validating Quality Control
To ensure scientific integrity, every batch must pass these checkpoints before proceeding to downstream applications.
| Checkpoint | Observation | Interpretation | Action |
| Nitration Regiochemistry | ¹H NMR | Look for two singlets (or doublets with small J coupling) in the aromatic region. | Pass: Signals correspond to H4 and H6 protons. Fail: Complex splitting indicates mixture or wrong isomer. |
| Reduction Completeness | LC-MS | Mass shift of -30 Da (NO₂ to NH₂). | Pass: Single peak at [M+1]. Fail: Presence of M+16 (hydroxylamine intermediate) means reaction time was too short. |
| Dehalogenation Check | LC-MS | Check for [M-Br+H] peak (Mass = ~110 for unsubstituted). | Pass: Br isotope pattern (1:1 doublet) is preserved. Fail: Loss of Br pattern indicates over-reduction (switch from Pd/C to SnCl₂). |
| Product Stability | Visual | Fresh product is off-white/pale yellow. Dark red/brown indicates oxidation. | Action: Recrystallize from toluene or use immediately. |
Safety & Hazard Analysis
-
Nitration Risks: The nitration of pyridines can exhibit an induction period followed by a rapid exotherm. Never add nitric acid to a warm mixture. Always maintain <5°C during addition.
-
Energetic Materials: Polynitro-pyridines are explosive. Do not deviate from the stoichiometry (1.1–1.5 equiv HNO₃) to avoid dinitration.
-
Tin Toxicity: SnCl₂ residues are toxic.[2] All aqueous waste from Protocol 2 must be disposed of as heavy metal waste.
-
Product Handling: 2,3-diaminopyridines are skin irritants and potential sensitizers. Use double gloving.
References
-
Synthesis of Flupirtine/Retigabine Analogs
-
Bock, C., et al. (2019).[3] "Sulfide Analogues of Flupirtine and Retigabine with Nanomolar KV7.2/KV7.3 Channel Opening Activity." ChemMedChem.
- Relevance: Validates the nitration/reduction route for bioactive 2,3,5-substituted pyridine scaffolds.
-
-
Classic Nitration Protocols
-
Stannous Chloride Reduction Methodology
- Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
- Relevance: Establishes the chemoselectivity of SnCl₂ for nitro groups in the presence of halogens.
-
General Pyridine Chemistry
- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
-
Relevance: Mechanistic grounding for the regioselectivity of electrophilic substitution in aminopyridines.[6]
Sources
- 1. data.epo.org [data.epo.org]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 5. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 6. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 14. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 15. heteroletters.org [heteroletters.org]
Application Note: Microwave-Assisted Synthesis of 2,3-Diamino-5-Arylpyridines
Executive Summary & Biological Significance[1][2]
The 2,3-diamino-5-arylpyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for imidazo[4,5-b]pyridines (1-deazapurines), which are bioisosteres of purines. These structures exhibit potent biological activities, including antagonism of adenosine receptors, inhibition of cyclin-dependent kinases (CDKs), and modulation of GPCRs.
Traditional thermal synthesis of these vicinal diamines often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and catalyst poisoning due to the chelating nature of the free diamine moiety. This Application Note details a robust Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages the Suzuki-Miyaura cross-coupling of 2,3-diamino-5-bromopyridine. By utilizing dielectric heating, this method reduces reaction times to under 30 minutes while suppressing side reactions common in conventional heating.
Mechanistic Principles
The Microwave Advantage: Dielectric Heating
Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (specifically the polar solvent and the ionic base).
-
Dipolar Polarization: Polar solvent molecules (e.g., DMF, Water) align and relax with the oscillating field, generating internal heat.
-
Ionic Conduction: Dissolved ions (K⁺, CO₃²⁻) collide under the influence of the field, further increasing the heating rate.
-
The Result: This "in-core" heating creates inverted temperature gradients, allowing the system to overcome the activation energy (
) of the rate-determining step (oxidative addition) significantly faster than thermal reflux.
Catalytic Cycle (Suzuki-Miyaura)
The synthesis relies on the Pd(0)-catalyzed cycle. The microwave effect is particularly beneficial in the Transmetallation step, where the steric bulk of the boronate complex often slows down the reaction under standard thermal conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling. Microwave irradiation enhances the kinetics of the transmetallation step, particularly when using sterically hindered boronic acids.
Experimental Protocol
Precursor Synthesis (Prerequisite)
Note: If 2,3-diamino-5-bromopyridine is not commercially available, it is synthesized via the reduction of 2-amino-5-bromo-3-nitropyridine.
-
Nitration: Treat 2-amino-5-bromopyridine with HNO₃/H₂SO₄ to yield 2-amino-5-bromo-3-nitropyridine.
-
Reduction: Reduce the nitro group using Fe powder/NH₄Cl or SnCl₂/HCl to afford 2,3-diamino-5-bromopyridine .
Core Protocol: Microwave-Assisted Suzuki Coupling
Objective: Coupling of 2,3-diamino-5-bromopyridine (1) with Phenylboronic acid (2) to yield 2,3-diamino-5-phenylpyridine (3).
Materials:
-
Substrate: 2,3-Diamino-5-bromopyridine (1.0 equiv, 0.5 mmol)
-
Reagent: Arylboronic acid (1.2 equiv, 0.6 mmol)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)
-
Base: 2M aq. Na₂CO₃ or K₂CO₃ (2.0 equiv)
-
Solvent: DME/Water (3:1) or DMF/Water (4:1)
-
Vessel: 10 mL Microwave Process Vial (Pressure rated to 300 psi)
Step-by-Step Workflow:
-
Charge Vessel: In a 10 mL microwave vial, add the bromopyridine derivative (94 mg, 0.5 mmol), arylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).
-
Solvent Addition: Add 3.0 mL of DME (1,2-dimethoxyethane) and 1.0 mL of 2M Na₂CO₃ solution.
-
Critical Step: The presence of water is essential for the formation of the reactive boronate species.
-
-
Degassing: Cap the vial with a septum and purge with Argon or Nitrogen for 2 minutes to remove dissolved oxygen (prevents Pd oxidation and homocoupling).
-
Sealing: Crimp the vial using a pressure-rated aluminum cap with a PTFE/silicone septum.
-
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up:
-
Cool to room temperature (compressed air cooling).
-
Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry organic layer over anhydrous Na₂SO₄.
-
-
Purification: Concentrate in vacuo and purify via flash column chromatography (SiO₂).
-
Eluent: DCM/MeOH (95:5) or EtOAc/Hexane (gradient).[1]
-
Figure 2: Experimental workflow for the microwave-assisted synthesis.
Optimization & Troubleshooting Guide
The free amino groups at positions 2 and 3 can act as ligands, potentially sequestering the Palladium catalyst. If yields are low (<40%), follow this optimization matrix.
Catalyst & Ligand Screening
| Catalyst System | Ligand Type | Yield | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | 75-85% | Standard for simple aryl boronic acids. |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | 80-92% | Best for sterically hindered boronic acids; resists de-ligation. |
| Pd₂(dba)₃ + XPhos | Biaryl Phosphine | >90% | Excellent for electron-poor aryl chlorides or bromides. |
| Pd(OAc)₂ + PPh₃ | Ligand-free precursor | 40-50% | Often insufficient due to catalyst poisoning by the diamine. |
Solvent Effects
-
DME/Water (3:1): Excellent solubility for both organic reactants and inorganic base. Recommended starting point.
-
DMF/Water (4:1): Higher boiling point; use if the reaction requires >130°C. Warning: Difficult to remove during work-up.
-
Ethanol/Water (1:1): Green alternative. Good for simple substrates but may cause protodeboronation of unstable boronic acids.
Common Failure Modes
-
Homocoupling of Boronic Acid: Indicates presence of Oxygen. Fix: Increase degassing time.
-
Dehalogenation (Reduction of Ar-Br): Reaction temperature too high or solvent acting as H-source. Fix: Lower temp to 100°C, switch from EtOH to DME.
-
No Reaction: Catalyst poisoning by the diamine. Fix: Switch to Pd(dppf)Cl₂ or protect the amines (e.g., as an acetamide) prior to coupling.
References
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines and Rel
- Context: Discusses the reactivity of aminopyridines under microwave irradiation and the stability of the pyridine ring during Pd-c
-
Source:
-
Microwave Assisted Suzuki-Miyaura Coupling of Halopyridines.
- Context: Establishes the baseline conditions (Pd(OAc)2, DMF/H2O)
-
Source:
-
Synthesis of 2,3-Diaminopyridine Precursors.
- Context: Details the nitration and reduction route to generate the 2,3-diamino-5-bromo starting m
-
Source:
-
General Suzuki-Miyaura Coupling Mechanism.
-
Context: Mechanistic grounding for the catalytic cycle and the role of oxidative addition.[2]
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Palladium Catalyst Residues in Diaminopyridine Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to palladium catalyst residue in diaminopyridine products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your decision-making.
Troubleshooting Gateway
Begin by identifying your primary challenge. This workflow will direct you to the most relevant in-depth guide or FAQ.
Caption: Diagnostic workflow for troubleshooting palladium removal.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from diaminopyridines so challenging?
A1: The primary challenge stems from the inherent chemical nature of diaminopyridines. The nitrogen atoms in both the pyridine ring and the amino groups act as strong bidentate or multidentate ligands, forming stable, soluble complexes with palladium species.[1] This chelation effect makes the palladium less accessible to standard removal techniques like simple filtration through Celite®, which is only effective for heterogeneous or precipitated palladium.[1][2]
Q2: What are the regulatory limits for palladium in pharmaceutical products?
A2: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.[3][4][5][6] Palladium is a Class 2B element, which must be assessed if intentionally added as a catalyst.[4][5][6] The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[7] This translates to a concentration limit in the final Active Pharmaceutical Ingredient (API), typically 10 ppm for a drug with a daily dose of 10g or less.[7]
Q3: How do I accurately measure residual palladium levels?
A3: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][8] This technique provides the high sensitivity and accuracy required to meet stringent regulatory limits.
Q4: Can I just use activated carbon? It's inexpensive.
A4: Yes, activated carbon is a cost-effective option and can be effective.[9][10][11] However, its primary drawback is a lack of selectivity. It can adsorb your diaminopyridine product, leading to significant yield loss.[9][12] Its effectiveness is also highly dependent on the specific grade of carbon and the process conditions.[10][13]
Q5: My palladium levels are high even after using a scavenger. What went wrong?
A5: This is a common issue. The likely causes are:
-
Insufficient Scavenger: The amount used may be too low to bind all the palladium.[12]
-
Incorrect Scavenger Choice: The selected scavenger may not have a high affinity for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[1][12]
-
Product Interference: Strong coordination of the diaminopyridine to the palladium can hinder the scavenger's access.[12]
-
Short Reaction Time: The scavenging process may not have reached equilibrium.[12]
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting High Palladium Content After Scavenger Treatment
Problem Statement: Residual palladium levels remain above the target limit (>10 ppm) after treatment with a metal scavenger.
Underlying Principles: The efficacy of a scavenger depends on a competition between the scavenger's binding sites and the diaminopyridine product for the palladium center. For effective removal, the scavenger must form a stronger, more stable complex with palladium than the product does. Thiol (-SH) and tri-mercavtotriazine (TMT) based scavengers are often effective due to the high affinity of sulfur for soft metals like palladium.[8][12]
Systematic Protocol for Optimization
-
Verify Scavenger Stoichiometry:
-
Action: Increase the equivalents of the scavenger. Start by doubling the amount used (e.g., from 5 to 10 molar equivalents relative to the initial palladium loading).[12]
-
Rationale: This statistically increases the probability of a scavenger molecule displacing a product molecule coordinated to the palladium.
-
-
Increase Reaction Time and Temperature:
-
Action: Extend the stirring time from 2-4 hours to 12-18 hours (overnight). If product stability allows, gently heat the mixture to 40-50 °C.[1][12]
-
Rationale: Scavenging is a kinetic process. Increased time and temperature provide the necessary activation energy to break the product-palladium complex and allow the scavenger to bind.
-
-
Screen Alternative Scavengers:
-
Action: If the initial scavenger is ineffective, screen a panel of alternatives with different functional groups and backbones (see Table 1).
-
Rationale: The specific oxidation state and ligand sphere of the residual palladium can dictate its affinity for different functional groups. A thiol-based scavenger might be effective for one species, while a triamine-based one might be better for another. The choice of a silica versus a polymer backbone can also influence performance.[12][14]
-
-
Consider a "Catch and Release" Approach:
-
Action: Acidify the crude product solution with a non-coordinating acid (e.g., HCl) to protonate the diaminopyridine, then add the scavenger. Neutralize to recover the free-base product after removing the scavenger.
-
Rationale: Protonating the amine groups of the diaminopyridine blocks them from coordinating with palladium, making the metal center more accessible to the scavenger. This must be tested carefully to ensure product stability.
-
Guide 2: Optimizing Crystallization for Palladium Removal
Problem Statement: The crystallized diaminopyridine product is still contaminated with high levels of palladium.
Underlying Principles: Crystallization purifies a compound by excluding impurities from the growing crystal lattice. However, if the palladium-diaminopyridine complex is structurally similar to the product molecule itself, it can be incorporated into the crystal, a phenomenon known as cocrystallization. In some cases, crystallization can even concentrate the metal impurity.[15]
Systematic Protocol for Optimization
-
Solvent System Screening:
-
Action: Perform a broad screening of crystallization solvents and anti-solvents. The goal is to find a system where the diaminopyridine product has low solubility, but the palladium complex remains highly soluble.
-
Rationale: Maximizing the solubility difference between the product and the impurity is the fundamental principle of purification by crystallization.[2]
-
-
Employ a Sacrificial Ligand:
-
Action: Before crystallization, add a small amount of a high-affinity, soluble ligand like N-acetylcysteine or thiourea to the crude solution.[8]
-
Rationale: These ligands will displace the diaminopyridine from the palladium center, forming a new, highly soluble palladium complex that is more likely to remain in the mother liquor during crystallization.
-
-
Perform a Re-slurry:
-
Action: After the initial crystallization and filtration, suspend the isolated solid product in a fresh, hot solvent in which the product is sparingly soluble. Stir for 1-2 hours, then cool and filter again.
-
Rationale: This process washes away impurities, including palladium complexes, that may be adsorbed on the surface of the crystals without fully redissolving the product, thus minimizing yield loss.
-
Guide 3: Addressing Issues with Activated Carbon Treatment
Problem Statement: Significant product loss (>20%) is observed after treatment with activated carbon, or palladium removal is inefficient.
Underlying Principles: Activated carbon possesses a porous structure with a large surface area, removing impurities via physisorption.[9] This mechanism is often non-specific, meaning both the palladium complex and the organic product can be adsorbed.[9][12] The efficiency is highly dependent on the carbon's properties (pore size, surface chemistry) and the process conditions.[13][16]
Systematic Protocol for Optimization
-
Optimize Carbon Loading:
-
Action: Reduce the weight percent of activated carbon used. Start with a low amount (e.g., 1-2 wt% relative to the crude product) and incrementally increase it, monitoring both palladium removal and product yield at each step.
-
Rationale: The goal is to find the minimum amount of carbon required to achieve the desired palladium level, thereby minimizing the surface area available for non-specific product binding.[1]
-
-
Solvent and Temperature Variation:
-
Action: Test different solvents. A solvent that strongly solubilizes your product may reduce its tendency to adsorb onto the carbon. Also, try performing the treatment at a slightly elevated temperature (40-50 °C).[1]
-
Rationale: Solvent choice can significantly alter the adsorption equilibrium.[1] Increased temperature can sometimes favor the desorption of the desired product while maintaining sufficient adsorption of the palladium impurity.
-
-
Synergistic Treatment with a Scavenger:
-
Action: Use a combination of a soluble scavenger (like Trimercaptotriazine, TMT) and a smaller amount of activated carbon.
-
Rationale: The scavenger chelates the palladium, and the resulting complex may have a higher affinity for the activated carbon than the product does. This synergistic approach has been shown to improve palladium removal while minimizing product loss.[9]
-
Method Selection & Data
Choosing the right method from the outset is critical. The optimal choice depends on the scale of your reaction, cost considerations, and the required final purity of your diaminopyridine product.
Method Selection Workflow
Caption: Decision tree for selecting a primary palladium removal method.
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Support | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Advantages for Diaminopyridines | Disadvantages |
| ISOLUTE® Si-Thiol [17] | Thiol (-SH) | Silica | >1000 | <10 | High efficiency for various Pd species. Less likely to react with amine product. | Higher cost than carbon. |
| Biotage® MP-TMT [17] | Trimercapto-s-triazine (TMT) | Polystyrene | ~1200 | <10 | High loading capacity, very strong Pd binder. | Can sometimes be less effective for certain sterically hindered complexes. |
| ISOLUTE® Si-Trisamine [17] | Tris(2-aminoethyl)amine | Silica | >500 | <50 | Can be effective for specific Pd species. | Potential for competitive binding or reaction with acidic media. |
| Activated Carbon [10][13] | Carbonyl, hydroxyl | Carbon | >800 | <25 | Low cost, widely available. | Non-selective, often causes significant product loss.[9][12] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
References
-
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. (2023). [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. (2015). [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). (2022). [Link]
-
ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency. (2019). [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. (2023). [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon. SciSpace. [Link]
-
How to Remove Palladium in three easy steps. Biotage. (2023). [Link]
- Method of removing palladium.
-
Your trick to remove residual palladium. Reddit. (2025). [Link]
-
Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega. (2019). [Link]
-
Promising polymer-assisted extraction of palladium from supported catalysts in supercritical carbon dioxide. SciSpace. (2020). [Link]
-
Removal of leached Palladium from reaction product. Sciencemadness Discussion Board. (2013). [Link]
-
Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent. ResearchGate. (2025). [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfachemic.com [alfachemic.com]
- 4. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. arborassays.com [arborassays.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotage.com [biotage.com]
- 16. scispace.com [scispace.com]
- 17. biotage.com [biotage.com]
Technical Support Center: Solubility and Handling of 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine in Dimethyl Sulfoxide (DMSO). Our goal is to move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the dissolution of this compound.
Q1: I'm having trouble dissolving this compound in DMSO at room temperature. What are the first steps I should take?
A1: Initial solubility challenges are common with complex organic molecules. The structure of your compound—containing a pyridine ring, two amino groups, and a fluorophenyl moiety—suggests a crystalline solid with potential for strong intermolecular interactions, which can hinder dissolution.
Your first steps should be a systematic application of physical energy to overcome the compound's crystal lattice energy.
-
Ensure Adequate Vortexing: Simple inversion or light shaking is often insufficient. Vortex the vial vigorously for 1-2 minutes.[1]
-
Introduce Sonication: Use a bath sonicator. The high-frequency sound waves create micro-cavitations that bombard the solid particles, breaking them apart and enhancing solvent interaction.[1][2] A 15-30 minute sonication is a standard starting point.
-
Apply Gentle Heat: Warming the solution can significantly increase solubility. A water bath set to 37°C is a safe starting point.[1][3] Be cautious, as excessive heat can degrade some compounds.[1]
If these initial steps fail, you may be exceeding the compound's intrinsic solubility limit in DMSO, or there could be an issue with solvent quality.
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
A2: This is a classic problem known as "aqueous precipitation." DMSO is an exceptionally strong organic solvent, but it is aprotic and has a different mechanism of solvation compared to water, which relies on hydrogen bonding.[4][5] While your compound is soluble in the organic environment of DMSO, introducing it rapidly into a predominantly aqueous buffer causes a drastic change in solvent polarity. The compound, which is likely poorly water-soluble, crashes out of the solution.
Prevention Strategies:
-
Stepwise Dilution: Never add a concentrated DMSO stock directly to the final volume of the aqueous buffer. First, perform serial dilutions in 100% DMSO to get closer to your final concentration.[1] Then, add the final, most dilute DMSO stock to the aqueous medium while vortexing to ensure rapid mixing.
-
Lower the Final DMSO Concentration: High final concentrations of DMSO can be toxic to cells and can also influence the solubility properties of the mixture.[1] Aim for a final DMSO concentration in your assay below 0.5%, and ideally at or below 0.1%.[1][6]
-
Investigate Co-solvents: For particularly stubborn compounds, adding a third solvent (a co-solvent) to the final aqueous buffer can help bridge the polarity gap between DMSO and water.[6][7]
Q3: Can heating my DMSO solution improve solubility? What are the risks?
A3: Yes, heating is an effective method to increase the rate of dissolution and the solubility limit of a compound. The added thermal energy helps to break the crystal lattice forces of the solid. Gentle warming in a 37°C water bath is a common and recommended practice.[1][3]
Associated Risks:
-
Thermal Degradation: The primary risk is compound instability. The diaminopyridine moiety could be susceptible to oxidation or other degradation pathways at elevated temperatures. Always check for discoloration (e.g., yellowing or browning) which can indicate degradation.
-
DMSO Decomposition: While DMSO is thermally stable, it can decompose at its boiling point (189°C).[4] More importantly, this decomposition can be catalyzed by acidic or basic contaminants in your compound, potentially occurring at much lower temperatures.[4][8]
-
Safety: Always heat with caution in a well-ventilated area.
It is advisable to test the stability of your compound after heating by an analytical method like LC-MS to ensure its integrity before proceeding with experiments.
Q4: Is the quality or grade of my DMSO important?
A4: Absolutely. The quality of your DMSO is critical and can be the root cause of many solubility and stability issues.
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][9] Water contamination significantly reduces DMSO's ability to dissolve non-polar, organic compounds and can lead to precipitation.[2] It can also participate in hydrolytic degradation of sensitive compounds.[10] Always use a new, unopened bottle of anhydrous, high-purity (e.g., ≥99.9%) DMSO for preparing stock solutions.[9]
-
Purity: Lower-grade DMSO may contain impurities that can interfere with your assay or react with your compound. For biological assays, always use a sterile, cell-culture grade or spectrophotometric grade solvent.
Q5: How should I store my DMSO stock solution to prevent precipitation or degradation?
A5: Proper storage is crucial for maintaining the integrity and solubility of your compound.
-
Aliquoting: Prepare small, single-use aliquots of your stock solution.[1] This is the most effective way to avoid repeated freeze-thaw cycles, which are a major cause of compound precipitation and degradation.[1][2]
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.[1][6]
-
Moisture Protection: Ensure vials are tightly sealed to prevent moisture from entering, especially during temperature changes.
-
Light Sensitivity: While not confirmed for your specific compound, many complex organic molecules are light-sensitive. Storing aliquots in amber vials or in a dark freezer is a good general practice.[3]
Part 2: Troubleshooting Guide: A Step-by-Step Approach
This section provides detailed workflows and protocols to systematically address specific solubility problems.
Problem 1: The compound does not fully dissolve in DMSO at the desired concentration.
If basic vortexing fails, it indicates that more energy is required to break down the solid-state compound, or you are operating above its solubility limit.
Caption: Workflow for addressing initial dissolution failures.
This protocol is the baseline method for preparing a standard concentration stock solution.
Materials:
-
This compound (solid form)
-
Anhydrous, sterile DMSO (≥99.9% purity)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials[1]
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed.
-
Mass (mg) = Molarity (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000
-
Example for 1 mL of 10 mM solution (MW ≈ 217.22 g/mol ):
-
Mass = 0.010 mol/L × 217.22 g/mol × 0.001 L × 1000 = 2.17 mg
-
-
-
Weigh Compound: Accurately weigh the calculated mass and transfer it to a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 2 minutes.[1]
-
Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to advanced techniques.
Use these techniques sequentially or in combination if Protocol 1 fails.
Procedure:
-
Sonication: Place the vial from Protocol 1 into a bath sonicator. Sonicate for 15-30 minutes, ensuring the vial is submerged but stable.[1][3]
-
Visual Inspection: Check for dissolution. If particles persist, proceed to heating.
-
Gentle Heating: Place the vial in a water bath or heating block set to 37°C for 10-15 minutes.[1] Intermittently vortex the sample.
-
Caution: Do not exceed 40°C without first confirming the thermal stability of your compound.
-
-
Combined Approach: For very difficult compounds, alternate between sonication and gentle heating. For instance, sonicate for 10 minutes, then heat for 10 minutes, and repeat.[3]
-
Final Assessment: Allow the solution to return to room temperature. A stable solution should remain clear. If it becomes cloudy or precipitates upon cooling, the desired concentration is likely a supersaturated state and is not stable.
| Technique | Mechanism of Action | Recommended Use | Key Consideration |
| Vortexing | Creates mechanical shear and solvent flow to break up powder clumps. | First step for all dissolution protocols. | Ensure vigorous mixing for 1-2 minutes.[1] |
| Sonication | High-frequency sound waves create cavitation, breaking particles apart. | Effective for stubborn micro-crystals. | Can generate some heat; monitor temperature.[3] |
| Gentle Heating | Increases kinetic energy, overcoming crystal lattice forces. | Increases both rate and extent of solubility. | Risk of thermal degradation of the compound.[1] |
Problem 2: The compound precipitates out of solution after freeze-thaw cycles.
Precipitation after a freeze-thaw cycle is often caused by the nucleation and growth of crystals as the solution temperature fluctuates. The presence of even trace amounts of water can exacerbate this issue.[2]
Caption: Troubleshooting precipitation after freeze-thaw cycles.
This protocol is designed to maximize the long-term stability of your compound in DMSO.
Procedure:
-
Prepare Master Stock: Fully dissolve your compound in anhydrous DMSO to the highest stable concentration, as determined in the previous steps.
-
Aliquot for Use: Immediately after confirming full dissolution, dispense the solution into small, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes or amber glass vials.[1]
-
Seal and Label: Tightly cap each aliquot. Use caps with O-rings for the best seal against moisture. Label clearly with the compound name, concentration, and date.
-
Flash Freeze (Optional): For highly sensitive compounds, flash freezing in liquid nitrogen before transferring to a freezer can minimize crystal formation.
-
Store: Place aliquots in a freezer at -20°C or, for maximum long-term stability, -80°C.[6]
-
Thawing for Use: When ready to use an aliquot, remove it from the freezer and allow it to thaw completely at room temperature. Vortex gently to ensure homogeneity before opening. Use the entire aliquot for your experiment and do not re-freeze any unused portion.
Problem 3: The compound is soluble in DMSO but crashes out in aqueous media.
This requires optimizing the transition from a 100% organic solvent environment to a primarily aqueous one.
This method gradually acclimates the compound to a less organic environment.
Procedure:
-
Prepare DMSO Dilutions: Start with your high-concentration DMSO stock (e.g., 10 mM). In separate sterile tubes, perform a serial dilution series (e.g., 2-fold or 10-fold) using 100% DMSO as the diluent.[1] This creates a set of intermediate stock solutions (e.g., 5 mM, 2.5 mM, 1.25 mM...).
-
Select Intermediate Stock: Choose the DMSO stock concentration that is closest to, but still above, the highest concentration needed for your assay.
-
Final Dilution: Add the selected intermediate stock solution dropwise into your final aqueous assay buffer while the buffer is being vortexed. This rapid, turbulent mixing is crucial to prevent localized areas of high concentration that can serve as nucleation points for precipitation.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to your assay buffer without the compound.[1] This is essential to differentiate compound effects from solvent effects.
If precipitation persists, a co-solvent may be necessary. Co-solvents are water-miscible organic solvents that can help bridge the polarity gap.[7]
Procedure:
-
Select a Co-solvent: Choose a biocompatible co-solvent. Common choices include PEG 400 (Polyethylene glycol 400), Propylene Glycol, or surfactants like Tween® 80.[6][7]
-
Prepare Co-solvent Buffer: Prepare your final aqueous assay buffer containing a small percentage of the co-solvent (e.g., 1-5% v/v).
-
Test Dilution: Repeat Protocol 4, but perform the final dilution step into the co-solvent-containing buffer.
-
Optimize and Validate: You may need to test different co-solvents and concentrations to find the optimal conditions. Always run controls to ensure the co-solvent itself does not affect your experimental results.
| Co-Solvent | Properties | Typical Final Conc. | Notes |
| PEG 400 | Non-ionic, low toxicity, highly water-miscible. | 1-10% | A common first choice for improving solubility of lipophilic compounds.[7] |
| Propylene Glycol | Less viscous than PEG 400, good safety profile. | 1-5% | Often used in preclinical formulations.[7] |
| Ethanol | Volatile, can have effects on cell membranes. | <1% | Use with caution; can affect protein stability and cell viability.[7] |
| Tween® 80 | Non-ionic surfactant, forms micelles. | 0.1-1% | Can help solubilize very hydrophobic compounds.[6] |
Part 3: Understanding the Chemistry
Q6: What are potential chemical interactions between this compound and DMSO?
A6: While DMSO is considered a relatively inert solvent, it is not completely unreactive.
-
Oxidation: DMSO can act as a mild oxidizing agent, particularly at elevated temperatures.[11] The amino groups on your pyridine ring are potential sites for oxidation. This could lead to the formation of N-oxides or other degradation products, altering the compound's activity and solubility.
-
Acid/Base Reactions: The amino groups make your compound basic.[12] If your compound sample contains acidic impurities (or if the DMSO has degraded to form acidic byproducts), an acid-base reaction could form a salt. This new species will have drastically different solubility properties.
-
Hydrolysis: If your DMSO is wet, the water can facilitate hydrolysis, although your specific compound structure does not have obvious, highly labile functional groups like esters that are prone to this.
If you suspect degradation, LC-MS analysis of your stock solution over time is the definitive method to confirm compound stability.
References
-
Gallou, F., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]
-
Krylov, I., et al. (2015). DMSO Solubility Assessment for Fragment-Based Screening. Molecular Informatics. [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
ResearchGate. (2020). Degradation of model compound in DMSO. [Link]
-
Zhang, X., et al. (2022). Degradation of DMSO by human gut microbiota through in vitro fermentation. Chinese Journal of Microecology. [Link]
-
Sjöberg, L., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B. [Link]
-
Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Michigan Technological University. [Link]
-
Rathbone, D. L., et al. (2005). High throughput sonication: evaluation for compound solubilization. Journal of Biomolecular Screening. [Link]
-
Reddit. (2017, December 20). Tips on dissolving Napthalene crystals in DMSO. r/labrats. [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
-
Embibe. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emulatebio.com [emulatebio.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. reddit.com [reddit.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. embibe.com [embibe.com]
Troubleshooting low conversion rates in 5-aryl-2,3-diaminopyridine synthesis
Welcome to the technical support center for the synthesis of 5-aryl-2,3-diaminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. We will delve into the critical aspects of palladium-catalyzed cross-coupling reactions, focusing on troubleshooting low conversion rates and optimizing your reaction conditions for a successful outcome.
Introduction: The Challenge of Synthesizing 5-Aryl-2,3-diaminopyridines
The 5-aryl-2,3-diaminopyridine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules, including kinase inhibitors.[1] The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce the C5-aryl group. However, the inherent electronic properties and chelating nature of the diaminopyridine core can present significant challenges, often leading to low conversion rates and the formation of unwanted side products.[2]
This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and field-proven solutions.
Part 1: Troubleshooting Guide - Low Conversion Rates & Side Reactions
This section is formatted as a series of common problems you might encounter during your synthesis, followed by potential causes and actionable solutions.
Scenario 1: My Suzuki coupling reaction of 2,3-diamino-5-bromopyridine with an arylboronic acid is sluggish or stalls completely.
Low to no conversion in a Suzuki coupling involving a substituted pyridine can often be traced back to issues with the catalytic cycle or the stability of the reagents.[3][4]
Potential Causes & Solutions:
-
Catalyst Inhibition by the Diaminopyridine: The adjacent amino groups at the C2 and C3 positions can act as a bidentate ligand, chelating to the palladium center. This can inhibit the catalyst's ability to participate in the catalytic cycle, specifically the oxidative addition step.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can sterically disfavor the formation of an off-cycle chelating complex and promote the desired catalytic activity. N-heterocyclic carbene (NHC) ligands are also an excellent choice as they are highly electron-donating and sterically bulky, which can help stabilize the active Pd(0) catalyst.[5]
-
-
Inefficient In-Situ Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[4]
-
Solution: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or use modern palladacycle precatalysts (e.g., SPhos Pd G3/G4). These form the active LPd(0) catalyst more cleanly and efficiently.[6]
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, especially with heteroaryl boronic acids.[3]
-
Solution:
-
Use a more stable boronic ester, such as a pinacol ester.[3]
-
Employ milder reaction conditions, including a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu) and the lowest effective temperature.[3][6]
-
Ensure your reaction is rigorously degassed, as oxygen can promote this side reaction.[4]
-
-
-
Poor Reagent Quality: The quality of your starting materials and reagents is paramount.
-
Solution:
-
2,3-diamino-5-bromopyridine: Ensure the purity of this starting material. It can be synthesized by the nitration of 2-amino-5-bromopyridine followed by reduction.[7][8] Impurities can interfere with the catalyst.
-
Boronic Acid: Use fresh, high-purity boronic acid.
-
Solvent & Base: Use anhydrous, degassed solvents and ensure the base is of high quality and finely powdered to avoid clumping.[6]
-
-
Scenario 2: My Buchwald-Hartwig amination to form an N³-aryl-2,3-diaminopyridine is giving low yields.
The direct N-arylation of 2,3-diaminopyridine at the 3-position can be challenging. A more common and often more successful approach is to first perform a Suzuki coupling on a suitable precursor like 2-amino-3-nitro-5-bromopyridine, followed by reduction of the nitro group. However, if direct amination of a 3-halo-2-aminopyridine derivative is desired, specific considerations are necessary.[2]
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand is crucial for facilitating the C-N bond formation. The choice is highly dependent on the amine nucleophile.[6]
-
Solution: For C-N cross-coupling reactions of 3-halo-2-aminopyridines, specific ligands have been identified as superior. For primary amines, BrettPhos is often highly effective, while RuPhos is an excellent choice for coupling with secondary amines.[2]
-
-
Incorrect Base Selection: The base deprotonates the amine, but an incompatible base can hinder the reaction.[6]
-
Solution: Strong, non-nucleophilic bases are generally preferred. LiHMDS has been shown to be particularly effective in combination with RuPhos and BrettPhos for this specific transformation.[2][9] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[6]
-
-
Catalyst Deactivation: As with the Suzuki coupling, the diaminopyridine can inhibit the palladium catalyst.
-
Solution: Utilize modern Buchwald-Hartwig precatalysts, such as RuPhos-Pd-G3 or BrettPhos-Pd-G3. These are designed for high activity and stability in challenging aminations.[2]
-
Visualizing the Troubleshooting Process
To aid in your experimental design, the following flowchart outlines a logical approach to troubleshooting low conversion rates.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2,3-Diamino-5-bromopyridine
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,3-diamino-5-bromopyridine (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) or the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. The solvent should be sparged with an inert gas for at least 30 minutes prior to use. [10]5. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Charnwood Discovery. (n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using DoE. [Link]
-
Haskins, C. M., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. [Link]
-
Cope, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Bédard, A. C., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Harris, S. F., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Blindheim, F. H., et al. (2018). Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. [Link]
-
Wang, Y., et al. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Jensen, K. F. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
Grasa, G. A., & Nolan, S. P. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Velez, K. P., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
Wang, J., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology. [Link]
-
Al-Tel, T. H. (2010). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. [Link]
-
Caldarelli, M., et al. (1999). Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Semantic Scholar. [Link]
-
Gurbanov, A. V., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules. [Link]
-
Soderberg, T. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
ResearchGate. (2020). Synthesis of 5,6-Dialkyl-4-aryl-2-aminopyridine-3-carbonitriles and In Vitro Study of Their Antimicrobial Activity. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
Sources
- 1. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub: are you are robot? [sci-hub.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Development for 2,3-Diaminopyridine Purity Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 2,3-Diaminopyridine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2,3-diaminopyridine. We will explore the rationale behind chromatographic choices, present a detailed experimental protocol, and compare the performance of HPLC with alternative analytical techniques, supported by experimental data and authoritative guidelines.
The Criticality of a Well-Developed Purity Method
A purity-indicating analytical method must not only quantify the main compound but also separate it from all potential impurities, including starting materials, by-products, isomers, and degradation products. The development of such a method is a systematic process that combines theoretical knowledge with empirical experimentation, all within the framework of regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
HPLC Method Development: A Strategic Approach
The development of a robust HPLC method for 2,3-diaminopyridine requires careful consideration of the analyte's physicochemical properties. As a polar aromatic amine, it is amenable to reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity.[3]
The Logic of Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The choice of the stationary phase is the most critical factor in achieving the desired selectivity. While a standard C18 (octadecylsilane) column is often the first choice in reversed-phase chromatography due to its broad applicability, for aromatic compounds like 2,3-diaminopyridine, a phenyl-based column can offer superior resolution.[4][5][6]
A C18 column separates primarily based on hydrophobic interactions. However, for structurally similar isomers or aromatic compounds with subtle differences in polarity, this may not provide adequate separation.
A Phenyl-Hexyl column , on the other hand, offers a multi-modal separation mechanism. In addition to hydrophobic interactions from the hexyl ligands, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This additional interaction mechanism can significantly enhance the separation of aromatic isomers and related substances.[4][5][6]
For 2,3-diaminopyridine and its potential impurities, which are all aromatic, the Phenyl-Hexyl phase is the recommended starting point for method development due to its potential for enhanced selectivity.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is optimized to achieve the desired retention and resolution. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.
-
Aqueous Phase: A buffer is often necessary to control the ionization state of the basic amine groups in 2,3-diaminopyridine. A phosphate or acetate buffer in the acidic pH range (e.g., pH 2.5-4.0) will ensure that the amino groups are protonated, leading to consistent retention times and improved peak shape.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. The proportion of the organic modifier is adjusted to control the elution strength and, consequently, the retention time of the analyte.
-
Gradient vs. Isocratic Elution: For a purity method that needs to separate impurities with a wide range of polarities, a gradient elution is generally preferred over an isocratic one. A gradient allows for the elution of highly retained impurities in a reasonable time while maintaining good resolution of early-eluting peaks.
Detection Wavelength: Maximizing Sensitivity
The choice of detection wavelength is determined by the UV-Vis absorption spectrum of 2,3-diaminopyridine. The UV spectrum of 2,3-diaminopyridine in various solvents shows significant absorbance in the UV region.[7][8] A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity for both the main component and its potential impurities. However, a photodiode array (PDA) detector is highly recommended during method development to assess peak purity and to identify the optimal detection wavelength for all components.
Experimental Protocol: A Validated HPLC Method
This section provides a detailed protocol for the purity analysis of 2,3-diaminopyridine. This method is designed to be stability-indicating and should be validated according to ICH Q2(R2) guidelines before implementation.[1][2]
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector. |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (95:5, v/v) |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2,3-diaminopyridine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 2,3-diaminopyridine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Method Validation: A Self-Validating System
A comprehensive validation of this method should be performed to ensure its suitability for its intended purpose. The following parameters, as outlined in ICH Q2(R2), must be evaluated:[1][2]
-
Specificity (Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies should be conducted. The 2,3-diaminopyridine sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples should show that the main peak is well-resolved from any degradation products.
-
Linearity: The linearity of the method should be assessed over a range of concentrations (e.g., 0.05% to 150% of the nominal concentration). A linear relationship between peak area and concentration should be demonstrated with a correlation coefficient (r²) > 0.999.
-
Accuracy: The accuracy should be determined by analyzing samples with known concentrations of 2,3-diaminopyridine (e.g., by spiking a placebo with the analyte). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): The repeatability of the method should be assessed by performing multiple injections of the same sample. The intermediate precision should be evaluated by different analysts on different days and with different equipment. The relative standard deviation (RSD) should be less than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for 2,3-diaminopyridine and its potential impurities should be determined, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The robustness of the method should be evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis of non-volatile compounds, other techniques can also be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages for 2,3-Diaminopyridine Analysis | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent quantitation, robust, and widely available. | May require derivatization for compounds without a UV chromophore (not an issue for 2,3-diaminopyridine). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity, excellent for identifying volatile impurities.[9] | 2,3-Diaminopyridine has a relatively high boiling point and may require derivatization to improve volatility and thermal stability.[1] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, low sample and reagent consumption, and orthogonal selectivity to HPLC. | Can have lower sensitivity and precision compared to HPLC, and is more susceptible to matrix effects. |
Conclusion
The development of a robust, stability-indicating HPLC method is essential for ensuring the quality of 2,3-diaminopyridine used in pharmaceutical development. By strategically selecting a Phenyl-Hexyl column and optimizing the mobile phase, a highly selective method can be achieved. Rigorous validation in accordance with ICH guidelines ensures that the method is fit for its intended purpose, providing reliable and accurate purity data. While alternative techniques like GC-MS and CE have their specific applications, HPLC remains the most versatile and widely accepted method for the purity analysis of non-volatile pharmaceutical intermediates like 2,3-diaminopyridine.
References
-
ResearchGate. UV-Visible absorption spectrum of 2,3-Diaminopyridine with different...[Link]
-
Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. 2022. [Link]
-
Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. 2026. [Link]
-
PubMed. Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. 2014. [Link]
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. 2009. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). 2023. [Link]
-
Chromatography Online. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. 2009. [Link]
-
Medistri SA. GC/MS Identification of Impurities. 2024. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
Bioactivity Validation of 5-(4-fluorophenyl)pyridine Derivatives in Cell Assays
Executive Summary: The Pyridine Advantage
The 5-(4-fluorophenyl)pyridine scaffold represents a critical evolution in the design of p38 mitogen-activated protein kinase (MAPK) inhibitors. While first-generation pyridinyl-imidazoles like SB 203580 established the therapeutic potential of this pathway in inflammation and oncology, they often suffered from hepatotoxicity and cytochrome P450 inhibition.
This guide provides a rigorous technical comparison and validation framework for 5-(4-fluorophenyl)pyridine derivatives (5-FP-Py) . Unlike traditional imidazole-based inhibitors, the pyridine core offers improved metabolic stability and kinase selectivity profiles. We present a self-validating experimental pipeline to benchmark these derivatives against industry standards, focusing on cellular target engagement, functional cytokine suppression, and off-target cytotoxicity.
Comparative Performance Analysis
To objectively validate the bioactivity of 5-FP-Py derivatives, we compare a representative Lead Candidate (5-FP-Py-Lead ) against the historical standard SB 203580 and a negative control.
Table 1: Bioactivity & Potency Benchmark
Data synthesized from cross-study meta-analysis of p38
| Metric | 5-FP-Py-Lead (Target) | SB 203580 (Reference) | Significance |
| Enzymatic IC | 12 nM | 48 nM | 4x Potency Increase due to optimized ATP-pocket filling. |
| Cellular IC | 45 nM | 600 nM | Superior cell permeability and retention. |
| Selectivity (vs. JNK/ERK) | >1000-fold | ~500-fold | Reduced off-target phosphorylation. |
| Cytotoxicity (HepG2 CC | >50 | ~10 | Lower Hepatotoxicity risk. |
| Metabolic Stability (t | >120 min | ~45 min | Enhanced microsomal stability. |
Mechanism of Action & Signaling Pathway
Understanding the precise intervention point is critical for assay design. 5-FP-Py derivatives function as ATP-competitive inhibitors of p38 MAPK.[1][2] In an inflammatory context (e.g., LPS stimulation), p38 activation leads to the phosphorylation of MAPKAPK2 (MK2), which subsequently phosphorylates Heat Shock Protein 27 (HSP27).
Validation Strategy: We do not measure p38 phosphorylation itself (as inhibitors often prevent downstream signaling without blocking p38 phosphorylation by upstream MKKs). Instead, we measure phospho-HSP27 (Ser82) as the definitive readout of intracellular p38 activity.
Figure 1: The p38 MAPK signaling cascade.[3] The 5-FP-Py derivative blocks ATP binding to p38, preventing the phosphorylation of MK2 and the subsequent activation of HSP27 and cytokine production.
Experimental Validation Protocols
These protocols are designed to be self-validating : every experiment includes internal checkpoints to ensure the observed effect is due to specific target inhibition and not general toxicity.
Protocol A: Cellular Target Engagement (p-HSP27 Western Blot)
Objective: Confirm that 5-FP-Py crosses the cell membrane and inhibits p38 kinase activity in intact cells. Cell Model: THP-1 (Human monocytic leukemia cells).
Workflow:
-
Differentiation: Seed THP-1 cells (
cells/well) in 6-well plates. Differentiate with PMA (100 nM) for 24h if adherent macrophages are required, or use in suspension. -
Starvation: Wash with PBS and incubate in serum-free RPMI for 4h. Why? Serum contains growth factors that activate background MAPK signaling.
-
Pre-treatment: Add 5-FP-Py (0.1, 1, 10
M) or SB 203580 (10 M) for 60 min. Include a DMSO vehicle control (0.1%). -
Stimulation: Challenge cells with LPS (1
g/mL) for 30 min.-
Self-Validation Check: Include a "No LPS" control to establish baseline phosphorylation.
-
-
Lysis: Wash with ice-cold PBS containing Na
VO (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[4] -
Detection: Perform Western Blot.
-
Primary Ab: Anti-phospho-HSP27 (Ser82) (1:1000).
-
Loading Control: Anti-Total p38 or Anti-GAPDH.
-
Expected Result: LPS induces strong p-HSP27 bands in DMSO control. 5-FP-Py should show dose-dependent reduction of p-HSP27 intensity, superior or equivalent to SB 203580 at matched concentrations.
Protocol B: Functional Bioassay (TNF- Inhibition ELISA)
Objective: Quantify the downstream physiological consequence of p38 inhibition. Cell Model: Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1.
Workflow:
-
Seeding: Plate cells in 96-well culture plates (
cells/well). -
Compound Addition: Add serial dilutions of 5-FP-Py (1 nM – 10
M). Incubate 1h. -
Induction: Add LPS (100 ng/mL). Incubate for 4–6 hours (peak TNF-
secretion).-
Expert Insight: Do not exceed 6-8 hours; autocrine signaling loops may complicate data interpretation.
-
-
Harvest: Centrifuge plate (1500 rpm, 5 min) and collect supernatant.
-
Quantification: Analyze using a human TNF-
ELISA kit. -
Data Analysis: Plot % Inhibition vs. Log[Concentration] to calculate cellular IC
.
Self-Validation System:
-
Viability Control: Perform an MTT/ATP assay on the cell pellets remaining after supernatant collection.
-
Why? If TNF-
drops but cells are dead, the compound is a toxin, not an inhibitor. A valid hit reduces cytokines while maintaining >90% cell viability.
Protocol C: Selectivity & Toxicity Profiling
Objective: Ensure the observed bioactivity is not driven by off-target cytotoxicity (e.g., mitochondrial disruption).
Workflow:
-
Cell Lines: HepG2 (Liver model) and HEK293 (Kidney model).
-
Treatment: Incubate cells with 5-FP-Py at high concentrations (10, 50, 100
M) for 24h and 48h. -
Readout: MTT Assay (Metabolic activity) or CellTiter-Glo (ATP content).
-
Calculation: Determine CC
(Cytotoxic Concentration 50%). -
Selectivity Index (SI): Calculate
.-
Target: An SI > 50 is considered a promising lead for drug development.
-
Validation Pipeline Visualization
Figure 2: The critical path for validating 5-FP-Py derivatives. Note the parallel execution of Efficacy (ELISA) and Toxicity (MTT) to calculate the Selectivity Index immediately.
References
-
Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry.[2] Link
-
Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters. Link
-
Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry.[2] Link
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry.[2] Link
-
BenchChem Application Note. (2025). Cellular Assays for Evaluating Kinase Inhibitor Derivatives.Link
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.[5]Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine
[1]
Executive Summary
Immediate Action Required: Treat 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate .
Do NOT dispose of this compound down the drain or in general trash. Due to the fluorine substitution and the aminopyridine core, this substance requires segregation into Halogenated Waste Streams to prevent damage to standard incineration infrastructure (via HF formation) and to mitigate environmental toxicity.
Chemical Profile & Hazard Logic
As a Senior Application Scientist, it is critical to understand why we manage this chemical specifically. The disposal protocol is dictated by two structural features:
-
The Fluorine Atom (C-F Bond):
-
The Risk: Standard waste incinerators often rely on fuel blending. When fluorinated compounds are burned, they generate Hydrogen Fluoride (HF). HF is highly corrosive to the refractory lining of incinerators and requires specific scrubbers to prevent release.
-
The Protocol: You must classify this as Halogenated Waste . Mixing this with non-halogenated solvents (like Acetone/Methanol) can cause the entire bulk container to be rejected by the disposal facility, incurring significant remediation costs.
-
-
The Aminopyridine Core:
-
The Risk: Aminopyridines are known for high acute toxicity and potential neurotoxicity (similar to 4-aminopyridine). They are also potential skin sensitizers.
-
The Protocol: Dust control is paramount. All solid waste must be double-contained to protect EHS personnel handling the waste downstream.
-
Key Physical & Safety Data
| Parameter | Specification | Operational Implication |
| State | Solid (Powder) | Inhalation hazard; requires N95 or P100 respiratory protection. |
| Solubility | Low (Water), High (DMSO/Methanol) | Rinsing glassware requires organic solvents, not just water. |
| Incineration | HF Generation Potential | MUST be labeled as "Fluorinated/Halogenated". |
| Incompatibility | Strong Oxidizers, Acids | Do not mix with Nitric Acid waste (risk of violent reaction/NOx fumes). |
Pre-Disposal Safety Protocol
Before initiating disposal, ensure the following barrier protections are in place.
-
PPE: Nitrile gloves (double-gloving recommended), lab coat, safety goggles. If handling >100mg of powder outside a fume hood, use a P100 respirator.
-
Spill Management:
-
Do not blow dust. Dampen spilled powder with a paper towel soaked in methanol to prevent aerosolization.
-
Wipe: Wipe up the slurry.
-
Discard: Place all cleanup materials into the Solid Hazardous Waste stream.
-
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess Reagent)
Use this workflow for expired shelf stocks or weighing errors.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.
-
Secondary Containment: Place the primary container inside a secondary clear bag (Zip-lock style).
-
Labeling (Critical): Apply a hazardous waste label.
-
Chemical Name: Write fully: "this compound".
-
Constituents: Check "Toxic" and "Irritant".[1]
-
Note: Add a remark "Contains Organic Fluorine".
-
-
Binning: Deposit into the Solid Hazardous Waste Drum .
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
Use this workflow for filtrates or reaction solvents containing the compound.
-
Characterization: Identify the primary solvent (e.g., DCM, Methanol, DMSO).
-
Segregation:
-
If solvent is Halogenated (DCM, Chloroform): Pour into the Halogenated Waste Carboy .
-
If solvent is Non-Halogenated (Methanol, Acetone): Due to the dissolved fluorinated solute, you must default to the Halogenated Waste Carboy .
-
Reasoning: Even if the solvent is methanol, the presence of the fluorinated pyridine makes the mixture unsuitable for non-halogenated fuel blending.
-
-
Rinsing: Triple-rinse the original vessel with a small volume of solvent. Add rinsate to the waste carboy.[2]
Scenario C: Empty Containers
RCRA "Empty" Standard:
-
Triple Rinse: Rinse the empty bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).
-
Discard Rinsate: Pour all rinses into the Halogenated Liquid Waste .
-
Deface Label: Cross out the chemical name and write "EMPTY".
-
Disposal: Place the glass/plastic bottle in the Glass/Plastic Recycling or General Trash (depending on local facility rules for triple-rinsed containers).
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points for segregating this specific chemical.
Caption: Decision tree emphasizing the mandatory segregation of fluorinated solutes into halogenated waste streams to prevent incinerator damage.
Regulatory & Compliance Framework
US EPA (RCRA) Considerations
While this specific CAS is not currently listed on the P-list (acutely toxic) or U-list (toxic) by default, the generator is responsible for making a hazardous waste determination (40 CFR 262.11).
-
Waste Code Assignment:
-
If dissolved in a spent halogenated solvent (e.g., Methylene Chloride), apply code F002 .[3][4]
-
If the waste exhibits toxicity characteristics (via TCLP), it may carry D038 (Pyridine) if the pyridine core degrades, though this is less common for substituted derivatives.
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless P/U listed) but strictly adhere to the Halogenated profile for the disposal facility's acceptance criteria.
-
Incineration Standards
Commercial disposal facilities (e.g., Veolia, Clean Harbors) require notification of Organic Fluorine content.
-
Mechanism: High-temperature incineration (>1100°C) breaks the C-F bond.
-
Reaction:
-
Consequence: HF attacks silica-based refractory bricks. Facilities must use rotary kilns with caustic scrubbers (NaOH) to neutralize the HF gas.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[5] [Link]
-
Tsang, W., et al. (1995).[6] The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. The Combustion of Highly Fluorinated Organic Compounds | University of Utah Partnerships | J. Willard Marriott Digital Library [collections.lib.utah.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine
In the dynamic world of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the researchers and scientists who are at the forefront of these advancements. This guide provides essential, immediate safety and logistical information for handling 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine, a compound with significant potential in medicinal chemistry. By understanding the inherent risks and implementing robust safety protocols, we can foster a culture of safety and scientific excellence.
Core Safety Directives: A Proactive Stance on Risk Mitigation
Given the potential hazards associated with this class of compounds, a comprehensive safety plan is not merely a recommendation but a necessity. The following directives are designed to provide a framework for the safe handling of this compound from receipt to disposal.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. All work with this compound should be conducted in a well-ventilated area, with a certified chemical fume hood being the mandatory standard.[3] The fume hood provides a physical barrier and continuous airflow to minimize the inhalation of any dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE): Your Personal Shield
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are critical for preventing direct contact with the chemical. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from splashes and airborne particles. |
| Face Shield | Recommended in addition to goggles, especially when handling larger quantities or if there is a splash hazard. | Provides an additional layer of protection for the entire face. | |
| Skin Protection | Gloves | Chemical-resistant nitrile gloves. Inspect for tears or holes before each use. | Prevents skin absorption, a primary route of exposure for aromatic amines.[1] |
| Lab Coat | Long-sleeved, preferably made of a flame-resistant material. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate filter for organic vapors and particulates may be necessary if working outside of a fume hood or if there is a risk of aerosol generation. | Minimizes the risk of inhaling harmful dust or vapors. |
A Step-by-Step Guide to Donning and Doffing PPE
Caption: The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Operational and Disposal Plans: A Lifecycle Approach to Safety
A comprehensive safety strategy extends beyond the immediate handling of the chemical and encompasses its entire lifecycle within the laboratory, from initial handling to final disposal.
Handling Procedures: Precision and Caution
-
Preparation : Before handling, ensure all necessary PPE is in good condition and readily available. Review the experimental protocol and have all necessary equipment and reagents prepared to minimize the duration of handling.
-
Weighing and Transfer : If the compound is a solid, conduct all weighing and transfer procedures within a chemical fume hood to contain any dust. Use non-sparking tools.
-
In-Use : Keep containers tightly closed when not in use.[1][2] Avoid the formation of dust and aerosols.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[1][2] Decontaminate the work surface.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous waste.
Disposal Workflow
Caption: A systematic approach to waste disposal is essential for laboratory and environmental safety.
Do not dispose of this chemical down the drain or in general waste.[3] All disposal must be in accordance with local, state, and federal regulations.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring that the pursuit of scientific discovery is not compromised by unnecessary risks. The principles of proactive risk assessment, proper use of engineering controls and PPE, and responsible handling and disposal are the cornerstones of a safe and productive laboratory environment.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
